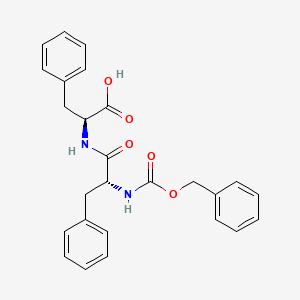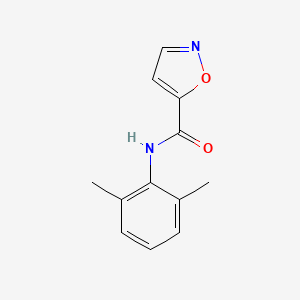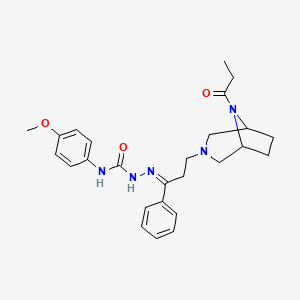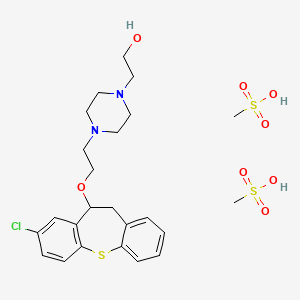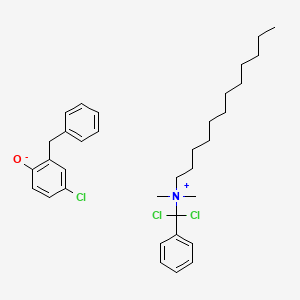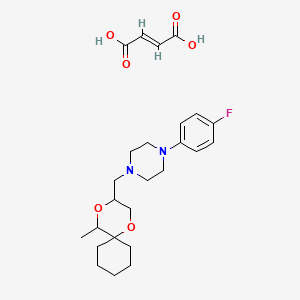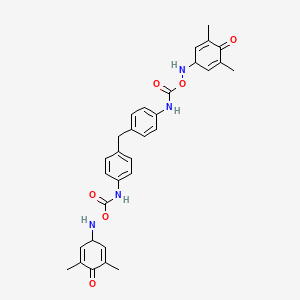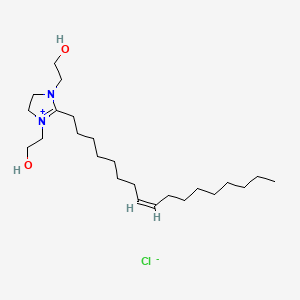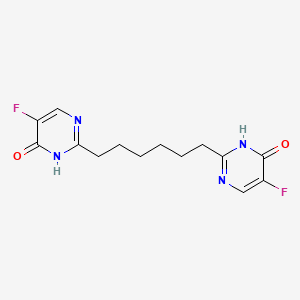
4(1H)-Pyrimidinone, 2,2'-(1,6-hexanediyl)bis(5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is a synthetic organic compound characterized by the presence of pyrimidinone and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidinone derivatives and hexanediyl-based compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Reaction Steps: The synthetic route may involve multiple steps, including nucleophilic substitution, coupling reactions, and fluorination. Each step requires precise control of temperature, pressure, and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process optimization focuses on minimizing waste and reducing production costs.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.
類似化合物との比較
Similar Compounds
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-chloro-)
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-bromo-)
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-iodo-)
Uniqueness
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
特性
CAS番号 |
132901-24-7 |
|---|---|
分子式 |
C14H16F2N4O2 |
分子量 |
310.30 g/mol |
IUPAC名 |
5-fluoro-2-[6-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)hexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16F2N4O2/c15-9-7-17-11(19-13(9)21)5-3-1-2-4-6-12-18-8-10(16)14(22)20-12/h7-8H,1-6H2,(H,17,19,21)(H,18,20,22) |
InChIキー |
HAPGAZMGCLRKFK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=N1)CCCCCCC2=NC=C(C(=O)N2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




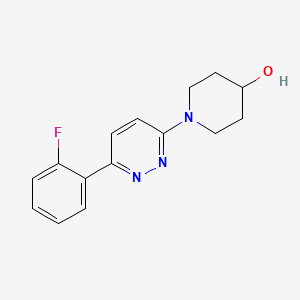
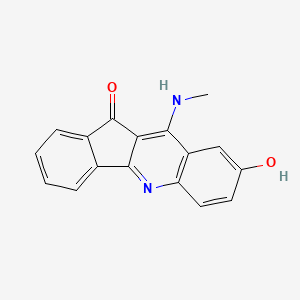
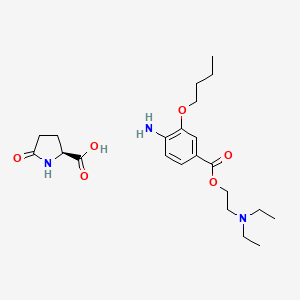
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
